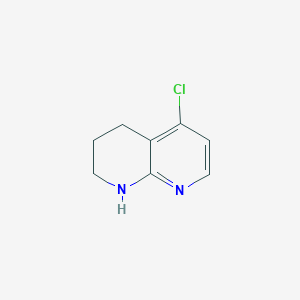![molecular formula C16H12ClF2N3OS2 B2939309 (5-Chlorothiophen-2-yl)(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897481-56-0](/img/structure/B2939309.png)
(5-Chlorothiophen-2-yl)(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(5-Chlorothiophen-2-yl)(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone” is an organic compound with the molecular formula C17H13ClF2N2O2S2 . It’s a white to light yellow solid with a specific chemical structure . It may have pharmacological activity and could be used as a drug precursor or intermediate in pharmaceutical research and development .
Synthesis Analysis
The synthesis of this compound would typically involve an organic synthetic chemistry route, including the selection of appropriate starting materials and reaction conditions, and the execution of appropriate functional group transformations and structural assembly . The specific synthesis method can be designed and optimized by organic synthetic chemists .Molecular Structure Analysis
The molecular structure of this compound can be confirmed by its physicochemical properties and spectroanalytical data such as NMR and IR . The compound’s mass can be determined by mass spectrometry .Physical And Chemical Properties Analysis
This compound is a solid at room temperature and can dissolve in some organic solvents, but its solubility in water is relatively low . Its molecular weight is 414.87.Scientific Research Applications
Synthesis and Characterization
- The compound has been utilized in the synthesis of new pyridine derivatives with antimicrobial activity. These derivatives include amide derivatives like 2-[N-(substituted benzothiazolyl)amino]pyridin-3-yl(4-(2-hydroxyethyl)piperazin-1-yl)methanones and 2-[N-(substituted benzothiazolyl) amino]pyridin-3-yl(2,3-dichloropiperazine-1-yl)methanones. Such compounds have been shown to exhibit variable and modest antimicrobial activity against various strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Antimicrobial Activity
- Novel compounds structurally similar to the mentioned chemical have been synthesized and tested for antibacterial activity. Studies include density functional theory calculation, structural optimization, and molecular docking studies to understand the antibacterial properties of these compounds (Shahana & Yardily, 2020).
- Another study involved synthesizing derivatives of (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone and testing them for in vitro anti-bacterial activity. These compounds showed moderate to good antimicrobial activity (Mhaske et al., 2014).
Molecular Docking and DFT Studies
- In-depth molecular docking and density functional theory (DFT) studies have been conducted on similar compounds to understand their structural properties and potential reactivity in different states, which aids in comprehending their biological activities (Shahana & Yardily, 2020).
Antitumor Activity
- Related compounds have been synthesized and evaluated for antitumor activity. For example, (4-hydroxyphenyl)[5-substituted alkyl/aryl)-2-thioxo-1,3,4-thiadiazol-3-yl]methanone derivatives demonstrated inhibitory effects on a wide range of cancer cell lines, particularly leukemia, non-small lung cancer, and renal cancer (Bhole & Bhusari, 2011).
Safety and Hazards
Due to the structure and properties of the compound, it may pose potential risks to human health and the environment . Appropriate protective measures, including wearing chemical protective gloves and goggles, should be taken when handling this compound . It should be handled and disposed of in accordance with relevant safety guidelines and regulations .
Mechanism of Action
Target of Action
The primary targets of this compound are the cyclooxygenase enzymes (COX-1 and COX-2) and the 5-lipoxygenase (5-LOX) enzyme . These enzymes play a crucial role in the inflammatory response by converting arachidonic acid into prostaglandins .
Mode of Action
The compound interacts with its targets by inhibiting their activity. It has been found to be a potent inhibitor of COX-2, with IC50 values in the range of 0.76–9.01 μM, compared to celecoxib (IC50 0.05 μM) . It also exhibits inhibitory effects on COX-1 and 5-LOX .
Biochemical Pathways
The inhibition of COX and 5-LOX enzymes disrupts the synthesis of prostaglandins and leukotrienes, respectively, which are key mediators of inflammation . This results in the reduction of inflammation and associated pain.
Pharmacokinetics
The compound showed significant effects in animal models at concentrations of 5, 10, and 20 mg/kg body weight .
Result of Action
The molecular and cellular effects of the compound’s action include the reduction of inflammation and pain. In animal models, the compound showed significant analgesic and anti-inflammatory effects .
Action Environment
properties
IUPAC Name |
(5-chlorothiophen-2-yl)-[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF2N3OS2/c17-13-2-1-11(24-13)15(23)21-3-5-22(6-4-21)16-20-14-10(19)7-9(18)8-12(14)25-16/h1-2,7-8H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJKQKHEQLYRGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF2N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Chloro-2-fluorophenyl)sulfonylamino]acetic acid](/img/structure/B2939228.png)

![5-(4-Chlorophenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine](/img/structure/B2939234.png)


![3-benzyl-6-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2939238.png)
![Methyl 2-(2-(8-(4-chlorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamido)benzoate](/img/structure/B2939241.png)
![6-Amino-4-(3,4-dimethoxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2939242.png)

![N-(2,4-dimethoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2939244.png)
![N~1~-isopropyl-2-[1-[2-(2-methylpiperidino)-2-oxoethyl]-2,4-dioxo-1,4-dihydro[1]benzofuro[3,2-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B2939246.png)
![2-(4-chlorophenyl)-1-[(4-methylbenzyl)oxy]-6-nitro-1H-1,3-benzimidazole](/img/structure/B2939247.png)
